molecular formula C25H29N3O2 B077172 (4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one CAS No. 11082-66-9

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one

Cat. No.: B077172
CAS No.: 11082-66-9
M. Wt: 403.5 g/mol
InChI Key: AORCSZCLPCSPAQ-ASPPOFLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one can be synthesized through several methods. One common approach involves the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10. This reaction yields perillyl acetate, which can then be saponified to produce perillyl alcohol . Another method involves the direct rearrangement of β-pinenoxide .

Industrial Production Methods

Industrial production of periphylline typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality periphylline for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert periphylline into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of periphylline can yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of periphylline involves its interaction with specific molecular targets and pathways. It acts as a phosphodiesterase inhibitor, blocking the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in the relaxation of smooth muscle, bronchodilation, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one

This compound is unique due to its specific chemical structure and diverse range of applications. Unlike theophylline and aminophylline, which are primarily used for respiratory conditions, periphylline has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

11082-66-9

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one

InChI

InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1

InChI Key

AORCSZCLPCSPAQ-ASPPOFLESA-N

Isomeric SMILES

C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3

SMILES

C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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